![molecular formula C11H10O3 B3175659 4,7-Dimethylbenzofuran-2-carboxylic acid CAS No. 95835-75-9](/img/structure/B3175659.png)
4,7-Dimethylbenzofuran-2-carboxylic acid
Overview
Description
4,7-Dimethylbenzofuran-2-carboxylic acid is a chemical compound that contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane . It has a molecular weight of 190.2 g/mol .
Synthesis Analysis
Benzofuran compounds, including 4,7-Dimethylbenzofuran-2-carboxylic acid, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 4,7-Dimethylbenzofuran-2-carboxylic acid consists of 24 atoms in total, including 10 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Physical And Chemical Properties Analysis
4,7-Dimethylbenzofuran-2-carboxylic acid has a molecular weight of 190.2 g/mol . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Scientific Research Applications
C11H10O3\mathrm{C_{11}H_{10}O_3}C11H10O3
and a molecular weight of approximately 190.2 g/mol .a. Anti-Inflammatory Activity: Research suggests that this compound exhibits anti-inflammatory effects. It may interfere with inflammatory pathways, making it a candidate for drug development targeting conditions such as arthritis, dermatitis, and other inflammatory disorders.
b. Antioxidant Properties: As an antioxidant, 4,7-Dimethylbenzofuran-2-carboxylic acid scavenges free radicals, protecting cells from oxidative damage. Its antioxidant activity could contribute to preventing age-related diseases and promoting overall health.
c. Anticancer Potential: Preliminary studies indicate that this compound may inhibit cancer cell growth. Researchers are investigating its role in cancer therapy, particularly in combination with other agents.
Environmental Chemistry
The compound’s environmental applications are also worth noting:
a. Biodegradability Studies: Studies investigate its biodegradability in soil and water. Understanding its fate in the environment is essential for assessing its ecological impact.
b. Soil Remediation: 4,7-Dimethylbenzofuran-2-carboxylic acid could potentially aid in soil remediation by promoting microbial degradation of organic pollutants.
Future Directions
properties
IUPAC Name |
4,7-dimethyl-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAADCSDVLSABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(OC2=C(C=C1)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylbenzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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